molecular formula C25H27N3O4 B605308 Alicapistat CAS No. 1254698-46-8

Alicapistat

Cat. No. B605308
M. Wt: 433.508
InChI Key: MMLDHJRGTZHNHV-BPGUCPLFSA-N
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Description

Alicapistat, also known as ABT-957 , is an orally active selective inhibitor of human calpains 1 and 2 . It has potential applications in the treatment of Alzheimer’s disease (AD) . Alicapistat mitigates the metabolic liability of carbonyl reduction and inhibits calpain 1 with an IC50 value of 395 nM .


Molecular Structure Analysis

The molecular formula of Alicapistat is C25H27N3O4 . Unfortunately, the specific details regarding the molecular structure analysis of Alicapistat are not available in the search results.


Physical And Chemical Properties Analysis

Alicapistat has a molecular weight of 433.5 . It is stored as a powder at -20°C for 3 years or 2 years at 4°C . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month . It is soluble in DMSO at 50 mg/mL (115.34 mM; ultrasonic and warming and heat to 60°C) .

Scientific Research Applications

Alzheimer's Disease Research

Alicapistat is an orally active selective inhibitor of calpain 1 and 2, enzymes whose overactivation is linked to Alzheimer's disease (AD). Pharmacokinetics, safety, tolerability, and pharmacodynamics studies have been conducted on alicapistat in healthy subjects, elderly subjects, and patients with mild to moderate AD. In these studies, it was found that alicapistat exposure is dose-proportional and has no significant effect on rapid eye movement (REM) sleep parameters, suggesting either inadequate concentrations in the CNS or that preclinical studies may not predict human effects (Lon et al., 2018).

Development of Selective Calpain Inhibitors

Alicapistat, also known as ABT-957, has been identified as a novel series of highly selective calpain inhibitors, which was developed to address the metabolic liability of carbonyl reduction. This development was part of efforts to find treatments for neurodegenerative diseases such as Alzheimer's Disease, where aberrant activation of calpain is observed. Alicapistat advanced to clinical phase I studies due to its potential efficacy in mitigating these diseases (Jantos et al., 2019).

Safety And Hazards

Alicapistat should be handled with care to avoid inhalation, contact with eyes and skin, and dust and aerosol formation . It should be used only in areas with appropriate exhaust ventilation . In case of accidental exposure, immediate medical attention is required .

properties

IUPAC Name

(2R)-1-benzyl-N-[4-(cyclopropylamino)-3,4-dioxo-1-phenylbutan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O4/c29-22-14-13-21(28(22)16-18-9-5-2-6-10-18)24(31)27-20(15-17-7-3-1-4-8-17)23(30)25(32)26-19-11-12-19/h1-10,19-21H,11-16H2,(H,26,32)(H,27,31)/t20?,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMLDHJRGTZHNHV-BPGUCPLFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(=O)C(CC2=CC=CC=C2)NC(=O)C3CCC(=O)N3CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)NC(CC2=CC=CC=C2)C(=O)C(=O)NC3CC3)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Alicapistat

CAS RN

1254698-46-8
Record name Alicapistat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1254698468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ALICAPISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BWF3F50KF8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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